4-Amino-5-nitropyrimidine-2-thiol
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Overview
Description
The compound 4-Amino-5-nitropyrimidine-2-thiol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many pharmaceuticals and agrochemicals. The nitro and amino groups attached to the pyrimidine ring contribute to its reactivity and make it a valuable intermediate in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-aminopyrimidine derivatives has been achieved through TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with nitriles, yielding products with a variety of functional groups in good to excellent yields . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with amines has been explored to produce substituted pyrimidines, demonstrating the regioselectivity of amine substitution . The synthesis of 2-amino- and 2-hydrazino-substituted 5-nitro-4,6-diphenylpyrimidines has also been reported, with structures confirmed by IR spectroscopy and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, has been determined, revealing intra- and intermolecular hydrogen bonding that yields polymeric chains of coplanar molecules . This suggests that similar hydrogen bonding patterns could be expected in 4-Amino-5-nitropyrimidine-2-thiol, potentially influencing its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of 4-amino-5-nitropyrimidine derivatives has been studied extensively. For instance, the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione leads to the formation of 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, indicating a reductive sequence that could be relevant for 4-Amino-5-nitropyrimidine-2-thiol . Moreover, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-Amino-5-nitropyrimidine-2-thiol are not detailed in the provided papers, the presence of amino, nitro, and thiol groups in the molecule suggests it would have distinct chemical behavior. The amino group can participate in hydrogen bonding and acid-base reactions, the nitro group is an electron-withdrawing group that can be reduced to an amino group, and the thiol group can engage in nucleophilic substitution reactions and the formation of disulfides . These properties are crucial for the compound's potential applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Synthesis and Reactivity
- 4-Amino-5-nitropyrimidine-2-thiol derivatives are involved in unusual aromatic substitutions and can be intermediates in synthesizing nitropyrimidines for inactivating DNA repair proteins (Lopez et al., 2009).
- They react with hydrazine to produce triazole-thiol derivatives, indicating a reductive sequence from nitroso to amino to hydrazino groups (Dickinson & Jacobsen, 1975).
Molecular Structure and Properties
- Studies on hydrogen bonding in nitroaniline analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, reveal intricate hydrogen-bonded sheet formations and pi-stacked structures (Glidewell et al., 2003).
- Investigations into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have explored their regio- and stereoselective addition reactions (Čikotienė et al., 2007).
Applications in Crystallography
- The crystal structures of 2-amino-5-nitropyrimidine polymorphs demonstrate extensive networks of hydrogen bonds and interlayer distances, providing insights into molecular conformations and intermolecular forces (Aakeröy et al., 1998).
Chemical Transformations
- Derivatives of 4-amino-5-nitropyrimidine-2-thiol have been synthesized and used in studies of their reactions with nucleophiles, which led to the formation of stable sigma-adducts (Azev et al., 2007).
- Thio-5-nitropyrimidine derivatives have been synthesized and analyzed for their NMR and mass spectra, demonstrating features of the structure and chemical transformations of boron-containing thiopyrimidines (Azev et al., 2007).
Future Directions
The future directions for research on 4-Amino-5-nitropyrimidine-2-thiol and similar compounds could involve further exploration of their pharmacological effects and potential applications. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
6-amino-5-nitro-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDTVFGNPAKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392755 |
Source
|
Record name | ST50769663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-nitropyrimidine-2-thiol | |
CAS RN |
6266-15-5 |
Source
|
Record name | NSC32810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50769663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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